trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine
Overview
Description
trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine: is a chemical compound with the molecular formula C12H27NOSi and a molecular weight of 229.43 g/mol . It is characterized by the presence of a cyclohexane ring substituted with an amine group and a tert-butyldimethylsiloxy group in the trans configuration. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine typically involves the protection of the hydroxyl group on cyclohexanol followed by amination. One common method includes the following steps:
Protection of Hydroxyl Group: Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form trans-4-(tert-Butyldimethylsiloxy)cyclohexanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, alcohols, or amines
Major Products Formed:
Oxidation: Formation of ketones or oxides
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted cyclohexanamine derivatives
Scientific Research Applications
Chemistry: In chemistry, trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsiloxy group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanamine moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
- trans-4-(tert-Butyldimethylsiloxy)cyclohexanol
- trans-4-(tert-Butyldimethylsiloxy)cyclohexanone
- trans-4-(tert-Butyldimethylsiloxy)cyclohexylamine
Comparison: Compared to similar compounds, trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is unique due to the presence of both the tert-butyldimethylsiloxy group and the amine group in the trans configuration. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXIKNULHMXZTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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